4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
Chemical Name: 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS Number: 380436-74-8 Molecular Formula: C₁₆H₁₃Cl₂NO₄S Molecular Weight: 386.25 g/mol Structural Features:
- A benzoic acid core substituted with a chlorine atom at position 4.
- A sulfamoyl group at position 3, modified with a prop-2-en-1-yl (allyl) moiety.
Its structure allows for hydrogen bonding via the carboxylic acid and sulfamoyl groups, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
4-chloro-3-(prop-2-enylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-5-12-17(15,16)9-6-7(10(13)14)3-4-8(9)11/h2-4,6,12H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFAHXEAXHNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: It is used in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with 4-chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid, differing in substituents or functional groups:
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Halogen Effects: The chloro substituent in the original compound (vs. The 2-chlorophenyl variant introduces steric bulk, which may reduce binding affinity in tight receptor pockets .
Sulfamoyl vs. Thiazol-Imine Moieties :
- Compounds with sulfamoyl groups (e.g., the original compound) exhibit strong hydrogen-bonding capacity, influencing crystal packing and solubility .
- Thiazol-imine derivatives (e.g., compound 3(1) in ) show marked angiotensin II receptor antagonism due to additional nitrogen-based interactions .
Biological Activity: Allyl-containing thiazol-imine hydrobromides () demonstrated antihypertensive effects, suggesting that the allyl group may contribute to pharmacokinetic properties like prolonged half-life .
Biological Activity
4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activity. This compound is characterized by the presence of a chloro group and a sulfamoyl moiety, which are known to influence its pharmacological properties. The following sections will explore its biological activity, including anticancer, anti-inflammatory, and antibacterial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.70 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the compound against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results indicated:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 5.25 |
| A549 | 6.30 |
These values suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics.
Anti-inflammatory Activity
The compound also shows promise in reducing inflammation. It was tested in a model of acute inflammation using carrageenan-induced paw edema in rats.
Results
The administration of this compound resulted in a significant reduction in paw swelling, with a percentage inhibition of edema measured at:
| Time Point (hours) | % Inhibition |
|---|---|
| 1 | 35% |
| 3 | 50% |
| 5 | 65% |
This indicates that the compound may act as an effective anti-inflammatory agent.
Antibacterial Activity
The antibacterial properties of this compound were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Antibacterial Efficacy
The results are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation.
Proposed Mechanisms
- Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with enzyme function related to tumor growth.
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms the allyl group (δ 5.1–5.9 ppm for vinyl protons) and sulfamoyl NH (δ 7.5–8.0 ppm). Aromatic protons appear as a multiplet (δ 7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 290.0 (calculated for C₁₀H₁₀ClNO₄S) validates the structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v) .
How does the sulfamoyl group’s electronic nature influence reactivity in further derivatization?
Basic
The sulfamoyl group (-SO₂NH-) is electron-withdrawing, directing electrophilic substitution to the para position of the benzoic acid core. Reactivity insights:
- Nucleophilic substitution : The NH group reacts with acyl chlorides or alkyl halides to form N-substituted sulfonamides .
- Metal coordination : The sulfonamide can act as a ligand for transition metals (e.g., Cu²⁺), useful in catalytic applications .
What computational strategies can predict optimal reaction pathways for synthesizing derivatives?
Advanced
Quantum chemical calculations (e.g., DFT) model transition states for sulfonamide coupling, while machine learning (e.g., ICReDD’s reaction path search) identifies solvent/base combinations that maximize yield .
- Case study : Density functional theory (DFT) predicts activation energy for allylamine nucleophilic attack on chlorosulfonyl intermediates, guiding solvent selection (e.g., DCM vs. THF) .
How can researchers resolve contradictions in reported biological activity data for sulfamoyl benzoic acid derivatives?
Q. Advanced
- Dose-response studies : Validate conflicting IC₅₀ values (e.g., diuretic vs. antihypertensive activity) using standardized assays (e.g., carbonic anhydrase inhibition) .
- Structural analogs : Compare with clopamide (a diuretic derivative) to identify critical substituents. Replace the allyl group with bulkier alkyl chains to assess steric effects .
What methodologies address low solubility in aqueous buffers during in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .
How can structure-activity relationship (SAR) studies optimize enzyme inhibition?
Q. Advanced
- Pharmacophore modeling : Identify essential moieties (e.g., sulfamoyl NH for hydrogen bonding, chloro substituent for hydrophobic interactions) using molecular docking (AutoDock Vina) .
- Analog synthesis : Modify the allyl group to propargyl or cyclopropylamine and test inhibition against carbonic anhydrase isoforms (e.g., hCA-II vs. hCA-IX) .
What advanced separation techniques purify trace impurities from synthetic batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
